

Spectroscopic Characterization of N-Chloromethylmorpholine: A Technical Guide for Researchers

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Compound of Interest

Compound Name:	<i>N-Chloromethylmorpholine</i>
CAS No.:	16158-87-5
Cat. No.:	B102980

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This guide provides an in-depth technical overview of the spectroscopic methods used to characterize **N-Chloromethylmorpholine** (C₅H₁₀ClNO), a reactive intermediate crucial in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to offer insights into the rationale behind experimental choices, ensuring a robust and validated approach to characterization.

Introduction: The Chemical Identity and Significance of N-Chloromethylmorpholine

N-Chloromethylmorpholine is a derivative of morpholine, a heterocyclic amine, featuring a reactive chloromethyl group attached to the nitrogen atom.^[1] Its molecular structure, combining the polarity of the morpholine ring with the electrophilic nature of the chloromethyl moiety, makes it a versatile alkylating agent and a valuable building block in organic synthesis.^[1] The morpholine scaffold is prevalent in a significant portion of small-molecule drugs, highlighting the importance of its derivatives in medicinal chemistry.^[1]

Accurate and comprehensive characterization of **N-Chloromethylmorpholine** is paramount to ensure its identity, purity, and suitability for downstream applications. Spectroscopic techniques provide a non-destructive and highly informative means to elucidate its molecular structure and confirm its successful synthesis. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for the definitive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ^1H and ^{13}C , NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Foundational Principles

^1H NMR spectroscopy detects the presence and environment of protons, while ^{13}C NMR provides information about the carbon framework. Chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of a nucleus. Integration of ^1H NMR signals reveals the relative number of protons, and spin-spin coupling patterns (splitting) provide information about adjacent protons. For N-substituted morpholines, the chair conformation of the ring is a key structural feature that influences the NMR spectra.^{[2][3]}

Experimental Protocol: ^1H and ^{13}C NMR

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra of **N-Chloromethylmorpholine** for structural confirmation.

Materials:

- **N-Chloromethylmorpholine** sample
- Deuterated chloroform (CDCl_3) or other suitable deuterated solvent^[4]
- NMR tubes (5 mm)

- Tetramethylsilane (TMS) (optional, for internal standard)

Instrumentation:

- NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation:
 - Dissolve approximately 5-10 mg of **N-Chloromethylmorpholine** in ~0.6 mL of CDCl₃ in a clean, dry vial. The choice of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[4]
 - Transfer the solution to a 5 mm NMR tube.
 - If required by the instrument, add a small amount of TMS as an internal reference ($\delta = 0.00$ ppm). Modern spectrometers can often lock onto the residual solvent signal.[4]
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is typically required. Proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon.

Predicted Spectral Data and Interpretation

Due to the reactive nature of **N-Chloromethylmorpholine**, obtaining and publishing experimental spectra can be challenging. However, based on the known effects of substituents

on morpholine rings and computational prediction tools, the following spectral data are anticipated.^{[5][6][7][8][9][10]}

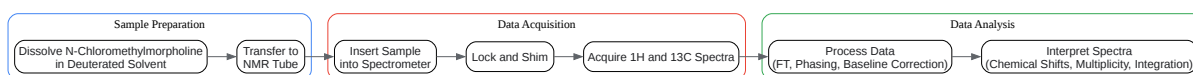
Table 1: Predicted ¹H and ¹³C NMR Data for **N-Chloromethylmorpholine** in CDCl₃

Assignment	Predicted ¹ H Chemical Shift (δ, ppm)	Predicted ¹ H Multiplicity	Predicted ¹³ C Chemical Shift (δ, ppm)
-CH ₂ -Cl	~4.8 - 5.2	Singlet (s)	~75 - 80
-N-CH ₂ - (ring)	~2.7 - 3.0	Triplet (t)	~50 - 55
-O-CH ₂ - (ring)	~3.6 - 3.9	Triplet (t)	~65 - 70

Interpretation:

- ¹H NMR:
 - The most downfield signal is expected for the protons of the chloromethyl group (-CH₂-Cl) due to the strong electron-withdrawing effect of the chlorine atom. This will appear as a singlet as there are no adjacent protons.
 - The protons on the nitrogen-adjacent carbons of the morpholine ring (-N-CH₂-) are expected to appear as a triplet around 2.7-3.0 ppm.
 - The protons on the oxygen-adjacent carbons of the morpholine ring (-O-CH₂-) will be further downfield, appearing as a triplet around 3.6-3.9 ppm, due to the electronegativity of the oxygen atom.
 - The triplet multiplicity for the ring protons arises from coupling to the adjacent CH₂ group.
- ¹³C NMR:
 - The carbon of the chloromethyl group (-CH₂-Cl) will be the most deshielded, appearing at the lowest field (highest ppm value).

- The carbon atoms of the morpholine ring adjacent to the nitrogen will appear in the range of 50-55 ppm.
- The carbon atoms adjacent to the oxygen will be more deshielded and appear in the 65-70 ppm range.



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Figure 1: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations.

Foundational Principles

The absorption of infrared radiation leads to transitions between vibrational energy levels. The frequency of absorption is characteristic of the type of bond (e.g., C-H, C-O, C-N, C-Cl) and its environment. An IR spectrum is a plot of percent transmittance versus wavenumber (cm^{-1}).^[11]

Experimental Protocol: Attenuated Total Reflectance (ATR) or Neat Sample

Objective: To obtain an IR spectrum of **N-Chloromethylmorpholine** to confirm the presence of key functional groups.

Materials:

- **N-Chloromethylmorpholine** sample
- IR-transparent plates (e.g., NaCl or KBr) or an ATR accessory
- Solvent for cleaning (e.g., acetone or isopropanol)

Instrumentation:

- Fourier-Transform Infrared (FT-IR) Spectrometer

Procedure (Neat Sample):[\[12\]](#)

- Sample Preparation:
 - Place one to two drops of liquid **N-Chloromethylmorpholine** onto a clean, dry NaCl or KBr plate.
 - Carefully place a second plate on top to create a thin liquid film.
- Data Acquisition:
 - Place the "sandwich" of plates in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum.

Procedure (ATR):

- Sample Preparation:
 - Ensure the ATR crystal is clean.
 - Place a small drop of **N-Chloromethylmorpholine** directly onto the ATR crystal.
- Data Acquisition:
 - Acquire a background spectrum of the clean, empty ATR crystal.

- Acquire the sample spectrum.

Expected Spectral Data and Interpretation

Table 2: Characteristic IR Absorption Bands for **N-Chloromethylmorpholine**

Vibrational Mode	Expected Wavenumber Range (cm ⁻¹)	Intensity
C-H stretch (alkyl)	2850 - 3000	Strong
C-O stretch (ether)	1070 - 1150	Strong
C-N stretch (amine)	1020 - 1250	Medium
C-Cl stretch	600 - 800	Medium-Strong

Interpretation:

- C-H Stretch: The presence of strong absorption bands in the 2850-3000 cm⁻¹ region confirms the presence of sp³ hybridized C-H bonds in the morpholine ring and the chloromethyl group.[\[11\]](#)[\[13\]](#)[\[14\]](#)
- C-O Stretch: A strong band in the 1070-1150 cm⁻¹ range is characteristic of the C-O-C stretching vibration of the ether linkage within the morpholine ring.[\[15\]](#)
- C-N Stretch: The C-N stretching vibration of the tertiary amine in the morpholine ring will appear in the 1020-1250 cm⁻¹ region.
- C-Cl Stretch: The presence of the chloromethyl group will be indicated by a medium to strong absorption in the 600-800 cm⁻¹ range.[\[13\]](#)

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.

Foundational Principles

In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing the molecule to lose an electron and form a molecular ion ($M^{+\bullet}$).^[16] The molecular ion can then undergo fragmentation to produce smaller, charged fragments. The resulting mass spectrum is a plot of relative abundance versus m/z . The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments, with an $M+2$ peak approximately one-third the intensity of the M peak due to the natural abundance of ^{35}Cl and ^{37}Cl isotopes.^{[17][18]}

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of **N-Chloromethylmorpholine**.

Materials:

- **N-Chloromethylmorpholine** sample
- Volatile solvent (e.g., methanol or dichloromethane)

Instrumentation:

- Mass Spectrometer with an EI source (e.g., GC-MS or direct infusion)

Procedure:

- **Sample Preparation:**
 - Prepare a dilute solution of **N-Chloromethylmorpholine** in a volatile solvent.
- **Data Acquisition:**
 - Introduce the sample into the ion source. For GC-MS, the sample is injected onto the GC column for separation before entering the mass spectrometer. For direct infusion, the solution is introduced directly.

- Acquire the mass spectrum over an appropriate m/z range.

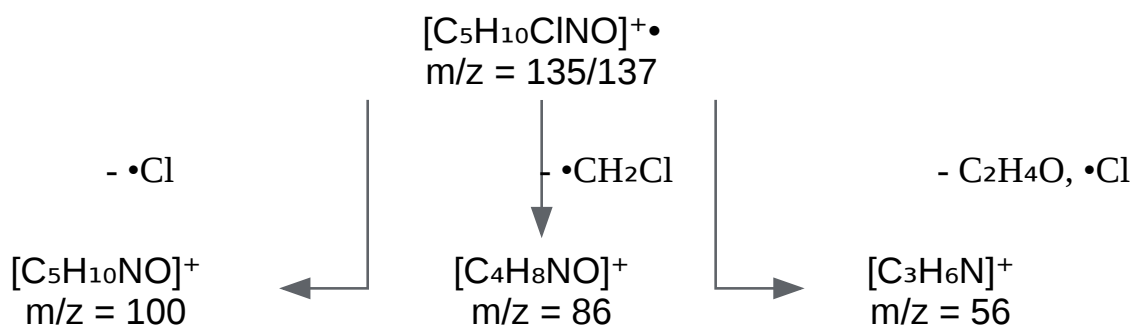
Predicted Spectral Data and Interpretation

Table 3: Predicted Key Ions in the Mass Spectrum of **N-Chloromethylmorpholine**

m/z	Relative Abundance	Proposed Fragment	Notes
135/137	Low	$[\text{C}_5\text{H}_{10}\text{ClNO}]^{+\bullet}$	Molecular Ion ($\text{M}^{+\bullet}$)
100	High	$[\text{C}_5\text{H}_{10}\text{NO}]^+$	Loss of $\bullet\text{Cl}$
86	Medium	$[\text{C}_4\text{H}_8\text{NO}]^+$	Loss of CH_2Cl
56	High	$[\text{C}_3\text{H}_6\text{N}]^+$	α -cleavage

Interpretation:

- Molecular Ion: The molecular ion peak should be observed at m/z 135 for the ^{35}Cl isotope and m/z 137 for the ^{37}Cl isotope, with a relative abundance ratio of approximately 3:1.[\[18\]](#) The molecular ion peak may be of low abundance due to the lability of the C-Cl bond.[\[1\]](#)[\[19\]](#)
- Fragmentation Pattern:
 - A prominent peak at m/z 100 is expected, corresponding to the loss of a chlorine radical ($\bullet\text{Cl}$) from the molecular ion.[\[2\]](#)
 - A fragment at m/z 86 would result from the cleavage of the N- CH_2Cl bond.
 - Alpha-cleavage, a common fragmentation pathway for amines, would lead to the formation of a stable iminium ion.[\[20\]](#)[\[21\]](#) For **N-Chloromethylmorpholine**, this could result in a fragment at m/z 56.



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